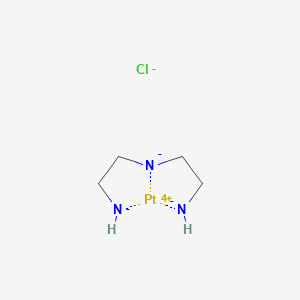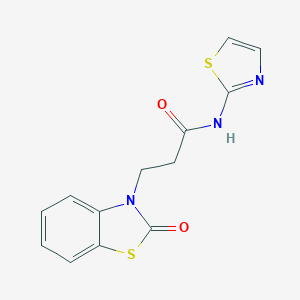
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both benzothiazole and thiazole moieties, making it a versatile compound for research purposes.
作用機序
The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. Further research is needed to fully understand the mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
生化学的および生理学的効果
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
実験室実験の利点と制限
One of the advantages of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its versatility. Its unique structure allows for potential applications in various fields of research. Additionally, the synthesis method for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to have a high yield and purity, making it a suitable method for the synthesis of this compound.
One of the limitations of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound. Additionally, its potential toxicity and side effects need to be investigated before it can be used in clinical trials.
将来の方向性
There are various future directions for the research of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, its potential use as an antimicrobial agent and its mechanism of action need to be further investigated. Further research is also needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. Finally, its potential use as a therapeutic agent for cancer treatment needs to be investigated in preclinical and clinical trials.
合成法
The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 2-aminobenzothiazole and 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, and the product is obtained after purification through column chromatography. This method has been reported to have a high yield and purity, making it a suitable method for the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
科学的研究の応用
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has potential applications in various fields of research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Due to its unique structure, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has the potential to be used in various other research applications.
特性
製品名 |
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
分子式 |
C13H11N3O2S2 |
分子量 |
305.4 g/mol |
IUPAC名 |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-12-14-6-8-19-12)5-7-16-9-3-1-2-4-10(9)20-13(16)18/h1-4,6,8H,5,7H2,(H,14,15,17) |
InChIキー |
DSAHEVJSFSFNKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3 |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
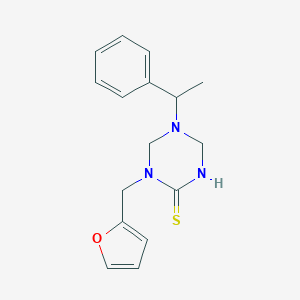
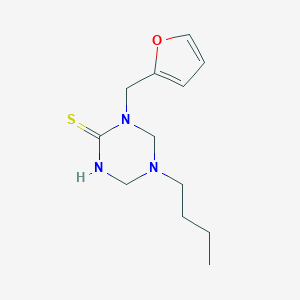
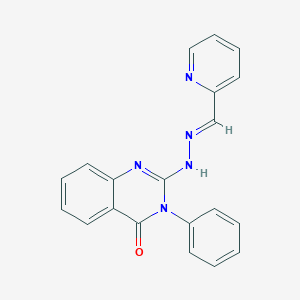
![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
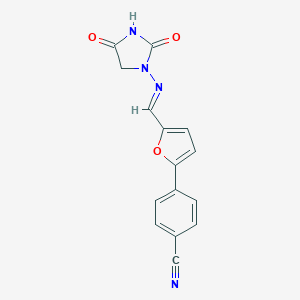
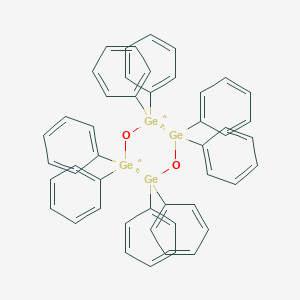
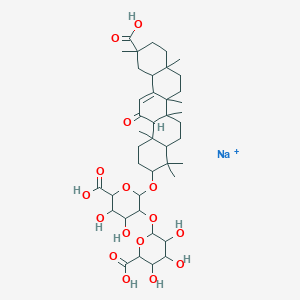
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)
